4-Methoxy-d3-benzoic acid
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Overview
Description
4-Methoxy-d3-benzoic acid is the deuterium labeled 4-Methoxy-benzoic acid . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular weight of 4-Methoxy-d3-benzoic acid is 155.17 and its formula is C8H5D3O3 . The structure can be represented as OC(C1=CC=C(C=C1)OC([2H])([2H])[2H])=O .Scientific Research Applications
. . .
Thermochemistry
In the field of thermochemistry, 4-Methoxy-d3-benzoic acid is used for various studies. For instance, it’s used in the study of phase change data . The compound has a fusion temperature of 456.15 K .
Energy Source for Microorganisms
4-Methoxy-d3-benzoic acid can serve as the sole source of carbon and energy for the growth of certain microorganisms. For example, it has been used in the cultures of Nocardia sp. DSM 1069 .
Electrochemical Studies
This compound has been used in electrochemical studies, specifically in the oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry .
Safety and Hazards
Mechanism of Action
Target of Action
4-Methoxy-d3-benzoic acid is a deuterium-labeled derivative of 4-Methoxy-benzoic acid It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Mode of Action
The incorporation of deuterium (heavy hydrogen) into drug molecules has been known to potentially affect the pharmacokinetic and metabolic profiles of drugs . This could alter the interaction of the compound with its targets and result in changes in the biological system.
Biochemical Pathways
It’s worth noting that benzoic acid derivatives, such as 4-methoxy-benzoic acid, are generally derived from corresponding cinnamic acid derivatives through the enzymatic reactions of the shikimate and phenylpropanoid pathway .
Pharmacokinetics
The incorporation of deuterium into drug molecules has been known to potentially affect their pharmacokinetic profiles .
Result of Action
The incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles , which could result in changes at the molecular and cellular levels.
Action Environment
It’s important to note that the storage and handling conditions can impact the stability of the compound .
properties
IUPAC Name |
4-(trideuteriomethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYHEAKUIGZSGI-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-d3-benzoic acid |
Q & A
Q1: Why is 4-Methoxy-d3-benzoic acid used in lignin analysis?
A1: 4-Methoxy-d3-benzoic acid acts as an isotopically labeled internal standard in a novel method for quantifying methoxyl groups in lignin. [] Traditional methods often lack precision and efficiency. This compound, along with its ethoxy counterpart (4-(ethoxy-d5)-benzoic acid), undergoes the same hydroiodic acid cleavage as the lignin sample. [] Since both the lignin and the internal standard are subjected to identical reaction conditions, any variations during the procedure are normalized. The deuterated products are then analyzed via GC-MS, allowing for accurate quantification of methoxyl groups in lignin.
Q2: What are the advantages of using 4-Methoxy-d3-benzoic acid over other methods for methoxyl group determination in lignin?
A2: The research highlights several advantages of employing 4-Methoxy-d3-benzoic acid: []
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